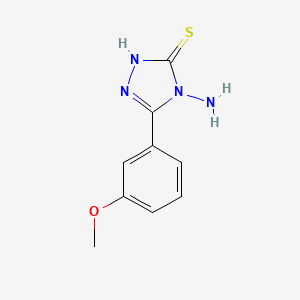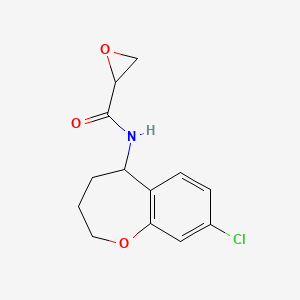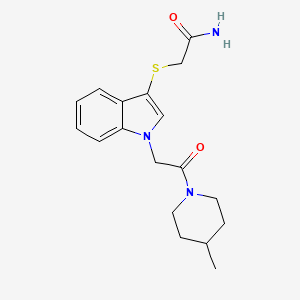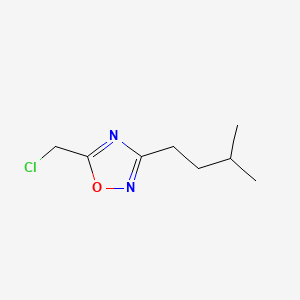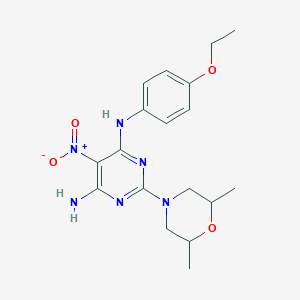
2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the pyrimidine core.
Addition of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, typically using ethoxybenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated reagents, Lewis acids like aluminum chloride.
Major Products
Amines: Reduction of the nitro group yields amines.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Aplicaciones Científicas De Investigación
2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-dimethylmorpholino)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
- 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-aminopyrimidine-4,6-diamine
Uniqueness
2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-4-27-14-7-5-13(6-8-14)20-17-15(24(25)26)16(19)21-18(22-17)23-9-11(2)28-12(3)10-23/h5-8,11-12H,4,9-10H2,1-3H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFNGVPGJMQERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2768981.png)
![(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2768983.png)
![3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2768984.png)
![Methyl 3-methyl-2-[(4-nitrophenyl)methoxy]benzoate](/img/structure/B2768985.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2768987.png)
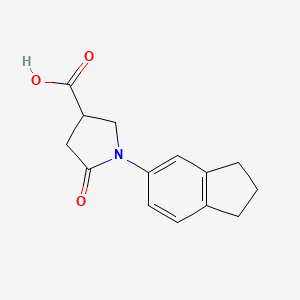
![2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2768990.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)
![2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2768994.png)
